1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine
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Overview
Description
1-(SEC-BUTYL)-4-(3-FLUOROBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(SEC-BUTYL)-4-(3-FLUOROBENZYL)PIPERAZINE typically involves the reaction of 1-(SEC-BUTYL)PIPERAZINE with 3-FLUOROBENZYL chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 1-(SEC-BUTYL)-4-(3-FLUOROBENZYL)PIPERAZINE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(SEC-BUTYL)-4-(3-FLUOROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-(SEC-BUTYL)-4-(3-FLUOROBENZYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(SEC-BUTYL)-4-(3-FLUOROBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(SEC-BUTYL)-4-BENZYL PIPERAZINE: Lacks the fluorine atom, which may affect its binding affinity and pharmacological properties.
1-(SEC-BUTYL)-4-(4-FLUOROBENZYL)PIPERAZINE: Similar structure but with the fluorine atom in a different position, potentially leading to different biological activities.
1-(SEC-BUTYL)-4-(3-CHLOROBENZYL)PIPERAZINE: Chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
1-(SEC-BUTYL)-4-(3-FLUOROBENZYL)PIPERAZINE is unique due to the presence of the fluorine atom at the 3-position of the benzyl group. This fluorine atom can significantly influence the compound’s electronic properties, binding affinity, and overall pharmacological profile, making it distinct from its analogs.
Properties
Molecular Formula |
C15H23FN2 |
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Molecular Weight |
250.35 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H23FN2/c1-3-13(2)18-9-7-17(8-10-18)12-14-5-4-6-15(16)11-14/h4-6,11,13H,3,7-10,12H2,1-2H3 |
InChI Key |
PYBWXVCPXYOFRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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